molecular formula C23H22N6O2S B6486969 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 872590-34-6

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No. B6486969
CAS RN: 872590-34-6
M. Wt: 446.5 g/mol
InChI Key: BEYVERAYOBRHPU-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine . The compound also contains a sulfanyl group (-SH) and an acetamide group (-NHCOCH3), which can contribute to its reactivity and potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using various methods. For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized under ultrasonic-assisted conditions . The synthesis typically involves a series of transformations, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of various substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with a pyrazolo[3,4-d]pyrimidine core have been found to exhibit various biological activities, including antiviral, antimicrobial, and antitumor activities .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c1-14-4-9-20(15(2)10-14)29-22-19(11-26-29)23(25-13-24-22)32-12-21(31)28-18-7-5-17(6-8-18)27-16(3)30/h4-11,13H,12H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYVERAYOBRHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

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